molecular formula C5H7Br2NO B2534336 3,3-Dibromopiperidin-2-one CAS No. 26228-95-5

3,3-Dibromopiperidin-2-one

Cat. No.: B2534336
CAS No.: 26228-95-5
M. Wt: 256.925
InChI Key: YKKWDHCNKKHPCD-UHFFFAOYSA-N
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Description

3,3-Dibromopiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H7Br2NO. It is a derivative of piperidin-2-one, where two bromine atoms are substituted at the third carbon position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromopiperidin-2-one typically involves the bromination of piperidin-2-one. One common method is the direct bromination using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure selective substitution at the third carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibromopiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 3-bromopiperidin-2-one or piperidin-2-one using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures, although this is less common due to the stability of the bromine substituents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Various substituted piperidin-2-one derivatives.

    Reduction: 3-Bromopiperidin-2-one or piperidin-2-one.

    Oxidation: Higher oxidation state derivatives, though less common.

Scientific Research Applications

3,3-Dibromopiperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3,3-Dibromopiperidin-2-one involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    3,3-Dichloropiperidin-2-one: Similar structure but with chlorine atoms instead of bromine.

    3,3-Difluoropiperidin-2-one: Fluorine atoms substituted at the third carbon position.

    3,3-Diiodopiperidin-2-one: Iodine atoms substituted at the third carbon position.

Uniqueness: 3,3-Dibromopiperidin-2-one is unique due to the presence of bromine atoms, which confer distinct reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain substitution reactions and enhance its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3,3-dibromopiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKWDHCNKKHPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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